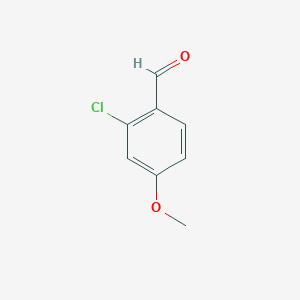

2-Chloro-4-methoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGKOEQZKMSICW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429431 | |

| Record name | 2-chloro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54439-75-7 | |

| Record name | 2-chloro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-methoxybenzaldehyde

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core chemical properties, synthesis, reactivity, and applications of 2-Chloro-4-methoxybenzaldehyde, grounding technical data with practical, field-proven insights.

Introduction

This compound is a polysubstituted aromatic aldehyde that has garnered significant interest as a versatile intermediate in organic synthesis. Its unique substitution pattern—featuring an electron-withdrawing chloro group and an electron-donating methoxy group ortho and para to a reactive aldehyde function, respectively—creates a molecule with tailored reactivity. This makes it a valuable building block for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and other fine chemicals.[1] Understanding its chemical behavior is paramount for its effective utilization in multi-step synthetic campaigns.

Section 1: Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectroscopic properties is the foundation of its application in synthesis. These data are critical for identity confirmation, purity assessment, and predicting behavior in reaction mixtures.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are crucial for practical laboratory considerations, such as selecting appropriate solvents and purification techniques.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 54439-75-7 | [2][3] |

| Molecular Formula | C₈H₇ClO₂ | [2][3] |

| Molecular Weight | 170.59 g/mol | [2][3] |

| Appearance | Solid | |

| Boiling Point | 271.2 ± 20.0 °C at 760 mmHg | [3] |

| Flash Point | 121.9 ± 20.8 °C | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| LogP | 2.62 | [3] |

Spectroscopic Data Analysis

Spectroscopic analysis provides an unambiguous fingerprint of the molecule. The key features in NMR, IR, and Mass Spectrometry are detailed below.

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is instrumental for confirming the substitution pattern on the aromatic ring. For this compound, the spectrum reveals distinct signals for the aromatic protons, the aldehyde proton, and the methoxy group protons.

-

¹H-NMR (CDCl₃): δ 10.33 (1H, s, -CHO), 7.90 (1H, d, J = 8.8 Hz, Ar-H), 6.84-6.95 (2H, m, Ar-H), 3.89 (3H, s, -OCH₃).[4]

Causality Insight: The downfield shift of the aldehyde proton (δ 10.33) is characteristic and results from the strong deshielding effect of the carbonyl group. The singlet nature of the methoxy protons (δ 3.89) confirms their chemical equivalence. The aromatic region displays a complex pattern due to the specific substitution, with the proton ortho to the carbonyl group typically being the most downfield.

1.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum is dominated by a strong absorption corresponding to the aldehyde carbonyl stretch.

| Functional Group | Wavenumber (cm⁻¹) | Significance |

| C=O Stretch (Aldehyde) | ~1680-1705 | Confirms the presence of the carbonyl group. |

| C-H Stretch (Aldehyde) | ~2720, ~2820 | Often appears as a pair of weak bands, characteristic of an aldehyde. |

| C-O Stretch (Aryl Ether) | ~1250 | Indicates the methoxy group attached to the aromatic ring. |

| C-Cl Stretch | ~700-800 | Confirms the presence of the chloro substituent. |

Expertise Insight: The exact position of the C=O stretch can be influenced by conjugation with the aromatic ring and the electronic effects of the substituents. The observed frequency is consistent with an aromatic aldehyde.

1.2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the structure.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z ≈ 170, corresponding to the molecular weight of the compound.[2]

-

Isotope Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak (at m/z ≈ 172) with an intensity of approximately one-third that of the molecular ion peak, which is a definitive indicator for a monochlorinated compound.

-

Key Fragments: Common fragmentation pathways include the loss of a hydrogen radical ([M-H]⁺), the loss of the formyl group ([M-CHO]⁺), and subsequent fragmentation of the aromatic ring.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is a critical aspect for its availability. While several routes exist, formylation of the corresponding substituted phenol or anisole is common. A prominent method is the methylation of a precursor like 2-chloro-4-hydroxybenzaldehyde.

Representative Synthesis: Methylation of 2-Chloro-4-hydroxybenzaldehyde

This method provides a straightforward route from a commercially available precursor. The reaction involves the O-methylation of the phenolic hydroxyl group.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-chloro-4-hydroxybenzaldehyde (2 g, 12.8 mmol) in N,N-dimethylformamide (DMF, 25 mL), add potassium carbonate (3.46 g, 25 mmol).[4]

-

Reagent Addition: Add an excess of iodomethane (methyl iodide) to the stirred mixture at room temperature.[4]

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature for 18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

-

Workup: Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.[4]

-

Purification: Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and filter.[4]

-

Isolation: Remove the solvent by distillation under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary. A yield of approximately 70% can be expected.[4]

Trustworthiness Insight: The use of a weak base like potassium carbonate is crucial to deprotonate the phenol without promoting unwanted side reactions. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction. The aqueous workup and brine wash are essential to remove the inorganic salts and residual DMF, ensuring a clean product upon solvent evaporation.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol described above.

Caption: Workflow for the synthesis of this compound via methylation.

Section 3: Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its functional groups. The aldehyde group is a primary site for nucleophilic addition and condensation reactions, while the substituted aromatic ring can participate in further substitution reactions, although its reactivity is modulated by the existing substituents.

Key Reactions:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (2-chloro-4-methoxybenzoic acid) using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol (2-chloro-4-methoxybenzyl alcohol) using reducing agents such as sodium borohydride.

-

Condensation Reactions: It serves as an excellent substrate for reactions like the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel condensations to form various substituted alkenes.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a wide range of substituted benzylamines, which are common motifs in pharmaceutical compounds.

Application in Heterocycle Synthesis

A significant application of this aldehyde is in the construction of heterocyclic ring systems, which are prevalent in medicinal chemistry. For example, it can be a precursor in the synthesis of quinoline and indole derivatives. The Vilsmeier-Haack reaction, while often used to synthesize aldehydes, highlights the utility of formylating agents in building complex structures.[5][6][7] This aldehyde can be seen as a product of such a reaction on 3-chloroanisole, or as a starting material for further elaboration.

Reaction Mechanism Concept: Electrophilic Aromatic Substitution

The synthesis of aromatic aldehydes often relies on electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction.[5] In this reaction, an electron-rich aromatic compound is formylated.

Caption: Conceptual mechanism of the Vilsmeier-Haack formylation reaction.

Section 4: Applications in Drug Development

Substituted benzaldehydes are cornerstone building blocks in medicinal chemistry. This compound is utilized as an intermediate in the synthesis of various biologically active molecules. Its structure can be found embedded within larger scaffolds designed to interact with specific biological targets. Its utility is noted in the fragrance and pharmaceutical industries as a key starting material.[1]

Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are essential for laboratory safety.

-

Hazards: The compound is classified as harmful if swallowed.[2] It may cause skin, eye, and respiratory irritation.[8][9] It is also noted as being toxic to aquatic life with long-lasting effects.[2]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood.[3] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3][8]

-

Handling: Avoid generating dust. Wash hands thoroughly after handling.[3][9]

-

Storage: Store in a tightly closed container in a cool, dry place away from heat, flames, and incompatible materials such as strong oxidizing agents.[3][9]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[3]

Conclusion

This compound is a synthetically valuable building block whose utility is derived from the interplay of its three distinct functional groups. Its well-defined physicochemical properties and predictable reactivity make it a reliable intermediate for complex organic synthesis. A thorough understanding of its synthesis, handling, and reaction profiles, as presented in this guide, enables researchers and drug development professionals to leverage its full potential in the creation of novel and valuable molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H7ClO2 | CID 9361746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:54439-75-7 | Chemsrc [chemsrc.com]

- 4. 2-Chloro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. 2-氯-3-羟基-4-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. bio.vu.nl [bio.vu.nl]

2-Chloro-4-methoxybenzaldehyde IUPAC name and structure

An In-Depth Technical Guide to 2-Chloro-4-methoxybenzaldehyde: Synthesis, Characterization, and Reactivity

Abstract

This compound is a disubstituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its unique electronic and steric properties, arising from the interplay between the chloro, methoxy, and formyl functional groups, make it a versatile building block in medicinal chemistry, materials science, and agrochemical research. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, reliable synthetic protocols, detailed spectroscopic characterization, and an analysis of its chemical reactivity. The document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Part 1: Molecular Identification and Physicochemical Properties

The foundational step in utilizing any chemical reagent is its unambiguous identification. This compound is systematically named according to IUPAC nomenclature, which precisely describes its molecular architecture.[1]

IUPAC Name: this compound[1] CAS Number: 54439-75-7[1]

The structure consists of a benzene ring substituted with a formyl group (-CHO), a chlorine atom at position 2 (ortho to the aldehyde), and a methoxy group (-OCH₃) at position 4 (para to the aldehyde).

References

An In-Depth Technical Guide to 2-Chloro-4-methoxybenzaldehyde for Advanced Research and Development

Executive Summary

2-Chloro-4-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a critical intermediate in the fields of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a reactive aldehyde group ortho to a chlorine atom and para to a methoxy group, provides a versatile scaffold for the construction of complex molecular entities. This guide offers a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, its applications in drug discovery, and essential safety and handling procedures. The information is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for their work.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its effective application in research and development. This compound is identified by its specific molecular formula and weight, which are crucial for stoichiometric calculations in synthesis.

| Identifier | Value | Source |

| Molecular Formula | C₈H₇ClO₂ | [1][2] |

| Molecular Weight | 170.59 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 54439-75-7 | [1][2] |

| SMILES String | COc1ccc(C=O)c(Cl)c1 | |

| InChI Key | YWGKOEQZKMSICW-UHFFFAOYSA-N | [1] |

The physical characteristics of the compound dictate its handling, storage, and use in various reaction conditions.

| Property | Value | Source |

| Appearance | Solid / Powder | [3] |

| Melting Point | 53.00 °C | [3] |

| Boiling Point | 128.00 °C | [3] |

| Flash Point | 120.70 °C | [3] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the methylation of its phenolic precursor, 2-chloro-4-hydroxybenzaldehyde. This reaction is a standard Williamson ether synthesis, a robust and well-understood method in organic chemistry.

Synthetic Pathway: Williamson Ether Synthesis

The causality behind this choice of pathway lies in its efficiency and the ready availability of the starting materials. The hydroxyl group of 2-chloro-4-hydroxybenzaldehyde is deprotonated by a mild base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic methylating agent, like iodomethane, in an Sₙ2 reaction to yield the desired methoxy ether product. N,N-dimethylformamide (DMF) is often chosen as the solvent due to its polar aprotic nature, which effectively solvates the cation and accelerates the Sₙ2 reaction.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis will yield a product with the expected physical and spectral properties outlined in Section 2.0.

Objective: To synthesize this compound with a high yield and purity.

Materials:

-

2-chloro-4-hydroxybenzaldehyde (1.0 eq)

-

Potassium carbonate (K₂CO₃) (1.95 eq)

-

Iodomethane (in excess)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-chloro-4-hydroxybenzaldehyde (e.g., 2 g, 12.8 mmol) in N,N-dimethylformamide (25 mL) in a reaction flask.[4]

-

To this solution, add potassium carbonate (e.g., 3.46 g, 25 mmol).[4]

-

Add an excess of iodomethane to the mixture.[4]

-

Stir the reaction mixture at room temperature for 18 hours.[4] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.[4]

-

Extract the product into ethyl acetate.[4]

-

Wash the organic layer with saturated brine solution and dry it over anhydrous sodium sulfate.[4]

-

Remove the solvent by distillation under reduced pressure to obtain the crude product.[4] A typical reported yield is around 70%.[4]

Characterization: The final product's identity and purity should be confirmed using ¹H-NMR spectroscopy. The expected proton NMR signals in CDCl₃ are: δ 3.89 (3H, s, -OCH₃), 6.84-6.95 (2H, m, Ar-H), 7.90 (1H, d, J=8.8 Hz, Ar-H), and 10.33 (1H, s, -CHO).[4]

Applications in Drug Discovery and Organic Synthesis

The utility of this compound in drug discovery stems from the specific properties imparted by its substituents. The methoxy and chloro groups are common in pharmaceuticals and can influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets.[5] The aldehyde group is a versatile functional handle for building molecular complexity.

Role as a Versatile Chemical Intermediate

The aldehyde functionality serves as a key reaction site for various chemical transformations essential for building drug-like molecules.[6] These include:

-

Reductive Amination: To form substituted benzylamines.

-

Wittig Reaction: To create substituted styrenes.

-

Aldol Condensation: To form α,β-unsaturated ketones.

-

Schiff Base Formation: To create imines, which can be further reduced or used in constructing heterocyclic rings.

The presence of the ortho-chloro and para-methoxy groups electronically influences the reactivity of the aromatic ring and the aldehyde, providing a unique electronic and steric profile for molecular design.

Caption: Key synthetic transformations of the aldehyde group.

Safety, Handling, and Storage

Ensuring laboratory safety is paramount when handling any chemical intermediate. This compound has specific hazards that require appropriate precautions.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | [1] |

| Hazardous to the Aquatic Environment, Long-term Hazard | GHS09 (Environment - Not always shown by all suppliers) | (None) | H411: Toxic to aquatic life with long lasting effects | [1] |

Recommended Handling Procedures

Adherence to proper handling protocols minimizes exposure and risk.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, compatible chemical-resistant gloves, and a lab coat.[3][7]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][8]

-

First Aid (Eyes): In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[7][8]

-

First Aid (Skin): Wash off immediately with plenty of water and soap for at least 15 minutes. If skin irritation occurs, seek medical advice.[7][8]

-

First Aid (Ingestion): Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician immediately.[3][8]

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] Store away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7] Avoid release to the environment.

Conclusion

This compound is a valuable building block for scientific research and pharmaceutical development. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an important tool for organic chemists. By understanding its characteristics and adhering to strict safety protocols, researchers can effectively leverage this compound to construct novel molecules with potential therapeutic applications.

References

- 1. This compound | C8H7ClO2 | CID 9361746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. biosynth.com [biosynth.com]

- 4. 2-Chloro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. drughunter.com [drughunter.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

Introduction: A Versatile Scaffold for Chemical Innovation

An In-Depth Technical Guide to 2-Chloro-4-methoxybenzaldehyde (CAS: 54439-75-7)

This compound, identified by CAS number 54439-75-7, is a substituted aromatic aldehyde that serves as a pivotal intermediate in synthetic organic chemistry.[1] Its molecular architecture, featuring a reactive aldehyde group, a methoxy substituent, and a chlorine atom on the benzene ring, provides a unique combination of electronic and steric properties.[1][2] This trifunctional nature makes it a valuable building block for the synthesis of more complex molecules, particularly within the realms of pharmaceutical research and materials science. The strategic placement of the chloro and methoxy groups significantly influences the reactivity of the aromatic ring and the aldehyde, offering chemists precise control over subsequent chemical transformations. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its synthesis, chemical behavior, applications, and handling protocols.

Physicochemical and Spectroscopic Profile

The fundamental identity of this compound is established by its unique physical properties and spectroscopic signatures. This data is critical for quality control, reaction monitoring, and structural confirmation.

Core Chemical Properties

A summary of the key physicochemical identifiers and properties for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 54439-75-7 | [1] |

| Molecular Formula | C₈H₇ClO₂ | [1][3] |

| Molecular Weight | 170.59 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| SMILES | COC1=CC(=C(C=C1)C=O)Cl | [1] |

| InChIKey | YWGKOEQZKMSICW-UHFFFAOYSA-N | [1][2] |

| Physical Form | Solid | [2] |

| XLogP3 | 2.2 | [4] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for verifying the structure and purity of this compound. The proton nuclear magnetic resonance (¹H-NMR) spectrum provides a definitive fingerprint of the molecule.

-

¹H-NMR Data (CDCl₃): The product is characterized by the following chemical shifts (δ) in parts per million (ppm):

While ¹H-NMR is primary, a full characterization suite would also include ¹³C-NMR, Infrared (IR) Spectroscopy to confirm the carbonyl stretch of the aldehyde, and Mass Spectrometry (MS) to verify the molecular weight and isotopic pattern characteristic of a monochlorinated compound.

Synthesis and Purification: A Practical Approach

The most common and efficient laboratory-scale synthesis of this compound involves the methylation of its phenolic precursor, 2-chloro-4-hydroxybenzaldehyde. This reaction is a classic example of a Williamson ether synthesis.

Synthesis Workflow Diagram

The following diagram illustrates the straightforward conversion of the hydroxy-substituted precursor to the target methoxy compound.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[5] The causality behind each step is explained to provide a deeper understanding of the process.

-

Step 1: Reaction Setup

-

Dissolve 2-chloro-4-hydroxybenzaldehyde (1.0 eq, e.g., 12.8 mmol, 2.0 g) in N,N-dimethylformamide (DMF, ~25 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Rationale: DMF is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction mechanism without interfering with the nucleophile.

-

-

Step 2: Deprotonation

-

To the solution, add potassium carbonate (approx. 2.0 eq, e.g., 25 mmol, 3.46 g).

-

Rationale: Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group, forming a potent phenoxide nucleophile. Its insolubility in DMF drives the equilibrium towards the deprotonated form.

-

-

Step 3: Methylation

-

Add iodomethane (in excess) to the stirring mixture. Seal the flask and stir at room temperature for approximately 18 hours.

-

Rationale: Iodomethane is the electrophile. The iodide is an excellent leaving group, making the methylation efficient. The reaction is run overnight to ensure it proceeds to completion.

-

-

Step 4: Aqueous Workup and Extraction

-

After the reaction is complete (monitored by TLC), add water to the reaction mixture.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with saturated brine.

-

Rationale: Water is added to quench the reaction and dissolve the inorganic salts (potassium carbonate, potassium iodide). Ethyl acetate is a water-immiscible organic solvent that selectively dissolves the desired product. The brine wash helps to remove residual water from the organic layer.

-

-

Step 5: Drying and Purification

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent by distillation under reduced pressure.

-

Rationale: Anhydrous sodium sulfate removes trace amounts of water. Removing the solvent under reduced pressure yields the crude product, which is often of high purity (~70% yield).[5] Further purification can be achieved via recrystallization if necessary.

-

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound stems from the interplay of its three functional groups.

Key Reactive Sites

The aldehyde functionality is the primary site for synthetic transformations, while the chloro and methoxy groups modulate the reactivity of the aromatic ring.

Caption: Key reactive sites on the this compound molecule.

Role as a Synthetic Intermediate

The aldehyde group is a versatile functional handle for constructing larger, more complex molecular frameworks. It readily participates in:

-

Schiff Base Formation: Reaction with primary amines to form imines, which are common substructures in bioactive compounds.

-

Wittig Reaction: Conversion of the aldehyde to an alkene, enabling carbon-carbon bond formation.

-

Aldol Condensation: Reaction with enolates to build larger carbon skeletons.

-

Reductive Amination: A one-pot conversion to an amine, a crucial functional group in many pharmaceuticals.

These transformations make this compound a valuable starting material for creating diverse chemical libraries for high-throughput screening in drug discovery programs.[6]

Significance of Chloro and Methoxy Groups in Medicinal Chemistry

The chloro and methoxy substituents are not merely passive components; they are frequently incorporated into drug candidates to fine-tune their pharmacological profiles.[7]

-

The Chloro Group: Often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. It can also participate in halogen bonding, a type of non-covalent interaction that can improve binding affinity to a biological target.

-

The Methoxy Group: Can act as a hydrogen bond acceptor and its metabolic O-demethylation can be a key step in drug clearance or activation. Its electron-donating nature also influences the overall electronic properties of the molecule.

The presence of both groups on this scaffold provides a synthetically accessible starting point for exploring structure-activity relationships (SAR) in drug development projects.[7]

Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.

Hazard Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2]

-

Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2): H411 - Toxic to aquatic life with long lasting effects.[1]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[8][9] Avoid ingestion and inhalation.[9][11]

Storage Conditions

-

Store in a tightly closed container.[11]

-

For long-term stability, storage under an inert atmosphere at room temperature is recommended.[3]

-

Store away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

This compound (CAS 54439-75-7) is more than a simple chemical; it is a strategic building block for advanced synthesis. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it a highly valuable intermediate for researchers in both academic and industrial settings. For drug development professionals, the specific combination of chloro, methoxy, and aldehyde functionalities on a single aromatic scaffold offers a compelling starting point for the design and synthesis of novel therapeutic agents with potentially optimized pharmacological properties. Adherence to established safety protocols is crucial when handling this compound to mitigate risks and ensure successful scientific outcomes.

References

- 1. This compound | C8H7ClO2 | CID 9361746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 54439-75-7|this compound|BLD Pharm [bldpharm.com]

- 4. a2bchem.com [a2bchem.com]

- 5. 2-Chloro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. drughunter.com [drughunter.com]

- 8. This compound | CAS#:54439-75-7 | Chemsrc [chemsrc.com]

- 9. biosynth.com [biosynth.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

In-depth Technical Guide: Synthesis of 2-Chloro-4-methoxybenzaldehyde from p-Anisaldehyde

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 2-chloro-4-methoxybenzaldehyde, a crucial intermediate in the pharmaceutical and fine chemical industries. The synthesis is achieved through the electrophilic aromatic substitution of the readily available starting material, p-anisaldehyde. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and discuss methods for purification and characterization of the final product. Furthermore, it will explore process optimization strategies and critical safety considerations. The guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this synthetic transformation.

Introduction and Significance

This compound is a key building block in the synthesis of various biologically active molecules and functional materials. Its substituted benzaldehyde structure makes it a versatile precursor for the construction of more complex molecular architectures. The presence of the chloro and methoxy groups on the aromatic ring influences its reactivity and provides handles for further chemical modifications, making it a valuable intermediate in medicinal chemistry and materials science.

The synthesis of this compound from p-anisaldehyde is a classic example of a regioselective electrophilic aromatic substitution. The methoxy group, being an activating and ortho-, para-directing group, and the aldehyde group, a deactivating and meta-directing group, work in concert to direct the incoming electrophile, in this case, a chloronium ion, to the position ortho to the methoxy group. Understanding the interplay of these electronic effects is paramount to achieving a high yield of the desired product.

Reaction Mechanism and Theoretical Background

The core of this synthesis lies in the electrophilic chlorination of the aromatic ring of p-anisaldehyde. The reaction proceeds via the following general steps:

-

Generation of the Electrophile: A chlorinating agent is used to generate a potent electrophile, typically a chloronium ion (Cl+) or a species with a highly polarized chlorine atom.

-

Nucleophilic Attack: The electron-rich aromatic ring of p-anisaldehyde attacks the electrophilic chlorine. The methoxy group (-OCH3) is a strong activating group, donating electron density to the ring through resonance, making the ortho and para positions particularly nucleophilic. The aldehyde group (-CHO) is a deactivating group, withdrawing electron density from the ring, primarily at the ortho and para positions relative to itself.

-

Regioselectivity: The directing effects of the substituents on the ring determine the position of chlorination. The powerful ortho-, para-directing methoxy group at position 4 dictates that the incoming electrophile will preferentially add to the positions ortho to it (positions 3 and 5). However, the aldehyde group at position 1 deactivates the ring, particularly at its ortho and para positions. The position ortho to the methoxy group and meta to the aldehyde group (position 2) is the most favored site for electrophilic attack.

-

Aromatization: A base removes a proton from the intermediate carbocation (the sigma complex or arenium ion), restoring the aromaticity of the ring and yielding the final product, this compound.

Several chlorinating agents can be employed for this transformation, with sulfuryl chloride (SO2Cl2) being a common and effective choice. The reaction is typically carried out in a suitable solvent, such as a chlorinated hydrocarbon, at a controlled temperature to manage the reaction's exothermicity and minimize the formation of side products.

Visualizing the Reaction Mechanism

Caption: Reaction mechanism for the chlorination of p-anisaldehyde.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound from p-anisaldehyde using sulfuryl chloride as the chlorinating agent.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| p-Anisaldehyde | C₈H₈O₂ | 136.15 | 13.6 g (0.1 mol) | ≥98% |

| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | 14.8 g (0.11 mol) | ≥97% |

| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | Anhydrous |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution | |

| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | |

| Ethanol | C₂H₅OH | 46.07 | For recrystallization | 95% |

Equipment

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Reflux condenser with a drying tube (filled with CaCl₂)

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: Assemble the three-necked flask with the magnetic stirrer, dropping funnel, and thermometer. Attach the reflux condenser with the drying tube to the central neck. Ensure all glassware is dry.

-

Reactant Preparation: Dissolve 13.6 g (0.1 mol) of p-anisaldehyde in 100 mL of anhydrous dichloromethane in the reaction flask.

-

Cooling: Cool the solution in the flask to 0-5 °C using an ice bath.

-

Addition of Chlorinating Agent: Add 14.8 g (0.11 mol) of sulfuryl chloride dropwise to the stirred solution via the dropping funnel over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition. The reaction is exothermic, and careful control of the addition rate is crucial to prevent the formation of unwanted byproducts.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2).

-

Work-up:

-

Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. This step neutralizes any remaining acidic species.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Solvent Removal: Filter off the drying agent and remove the dichloromethane using a rotary evaporator.

Visualizing the Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Purification and Characterization

The crude product obtained after solvent removal is typically a solid that can be purified by recrystallization.

Purification by Recrystallization

-

Dissolve the crude solid in a minimum amount of hot ethanol (95%).

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified product in a vacuum oven.

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.[1][2][3]

| Analytical Technique | Expected Results |

| Melting Point | 69-71 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.3 (s, 1H, CHO), 7.8 (d, 1H, Ar-H), 7.0 (d, 1H, Ar-H), 6.9 (dd, 1H, Ar-H), 3.9 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 189.0, 163.0, 134.5, 130.0, 125.0, 115.0, 112.0, 56.0 |

| IR (KBr, cm⁻¹) | ~2850, 2750 (C-H stretch of aldehyde), ~1680 (C=O stretch of aldehyde), ~1600, 1500 (C=C stretch of aromatic ring), ~1250 (C-O stretch) |

| Mass Spectrometry (EI) | m/z 170 (M+), 169 (M-H)+ |

Process Optimization and Safety Considerations

Optimization

-

Solvent: While dichloromethane is a common choice, other inert solvents like chloroform or carbon tetrachloride can also be used. The choice of solvent can influence the reaction rate and selectivity.

-

Temperature: Strict temperature control is critical. Running the reaction at higher temperatures can lead to the formation of dichlorinated and other over-chlorinated byproducts.

-

Stoichiometry: A slight excess of the chlorinating agent is generally used to ensure complete conversion of the starting material. However, a large excess should be avoided to minimize side reactions.

-

Chlorinating Agent: Other chlorinating agents like N-chlorosuccinimide (NCS) can be used, potentially offering milder reaction conditions and different selectivity profiles.

Safety

-

Sulfuryl Chloride: This reagent is a fuming liquid with a pungent odor that is highly corrosive, toxic, and reacts vigorously with water, producing hazardous acidic fumes.[4][5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and protective clothing.[4][5][6] Respiratory protection, such as a full-face respirator with an acid gas cartridge, may be necessary.[4][6] Storage should be in a cool, dry, well-ventilated area, away from incompatible materials like water, bases, and alcohols.[4][5]

-

Dichloromethane: This is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

-

Reaction Quenching: The quenching of the reaction with sodium bicarbonate is an exothermic process that releases carbon dioxide gas. The addition should be done slowly and carefully to avoid excessive foaming and pressure build-up.

-

General Precautions: Standard laboratory safety practices should be followed throughout the experiment. In case of a spill, the area should be isolated and ventilated, and the spill contained with non-combustible absorbent materials like dry sand.[4]

Conclusion

The synthesis of this compound from p-anisaldehyde via electrophilic chlorination is a robust and well-established procedure. A thorough understanding of the underlying reaction mechanism, careful control of reaction parameters, and adherence to safety protocols are essential for a successful and high-yielding synthesis. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecular Profile

2-Chloro-4-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its molecular structure, featuring a chlorinated and methoxylated benzene ring attached to a formyl group, imparts a unique reactivity profile that is leveraged in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. An accurate understanding of its physical properties is paramount for its effective handling, reaction optimization, and process scale-up.

This guide provides experimentally-derived data where available and notes computed properties for a complete picture. The persistent confusion in public databases with the related compound, 2-Chloro-3-hydroxy-4-methoxybenzaldehyde, necessitates a careful and well-referenced compilation of the correct data.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="-0.85,0.75!"]; C5 [label="C", pos="0.85,0.75!"]; C6 [label="C", pos="0,0!"]; Cl [label="Cl", pos="-1.7,1.5!", fontcolor="#EA4335"]; O1 [label="O", pos="2.15,1.25!", fontcolor="#EA4335"]; C7 [label="C", pos="2.6,-1.25!"]; H1 [label="H", pos="3.1,-0.5!"]; H2 [label="H", pos="3.1,-2!"]; H3 [label="H", pos="1.7,-1.75!"]; O2 [label="O", pos="-2.15,-1.25!", fontcolor="#EA4335"]; C8 [label="C", pos="-2.6, -0.25!"]; H4 [label="H", pos="-3.1,0.5!"]; H5 [label="H", pos="-3.1,-1!"]; H6 [label="H", pos="-1.7,-2.25!"]; H7 [label="H", pos="0,2.5!"];

// Aldehyde group C_aldehyde [label="C", pos="0,-2.25!"]; H_aldehyde [label="H", pos="0.85,-2.75!"]; O_aldehyde [label="O", pos="-0.85,-2.75!", fontcolor="#EA4335"];

// Bonds C1 -- C4 [label=""]; C4 -- C6 [label=""]; C6 -- C5 [label=""]; C5 -- C1 [label=""]; C1 -- Cl [label=""]; C6 -- C2 [label=""]; C2 -- O2 [label=""]; O2 -- C8 [label=""]; C8 -- H4 [label=""]; C8 -- H5 [label=""]; C2 -- H6 [label=""]; C5 -- C3 [label=""]; C3 -- O1 [label=""]; O1 -- C7 [label=""]; C7 -- H1 [label=""]; C7 -- H2 [label=""]; C7 -- H3 [label=""]; C4 -- C_aldehyde [label=""]; C_aldehyde -- H_aldehyde [label=""]; C_aldehyde -- O_aldehyde [label=""]; C1 -- H7 [label=""]; } "Molecular Structure of this compound"

Core Physical Properties: A Tabulated Summary

For clarity and ease of comparison, the fundamental physical properties of this compound are summarized below. It is critical to note the distinction from other similar compounds to ensure procedural accuracy.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₂ | PubChem[1] |

| Molecular Weight | 170.59 g/mol | PubChem[1] |

| CAS Number | 54439-75-7 | PubChem[1] |

| Physical State | Solid | Sigma-Aldrich[2] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

Note on Data Availability: As of the latest review, specific experimental values for melting point, boiling point, and density are not consistently reported in publicly accessible databases or by major chemical suppliers.[2] Researchers are advised to perform their own characterization or consult primary literature for specific applications.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic data is indispensable for the structural confirmation and purity assessment of this compound. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the methoxy protons, and the aromatic protons. The substitution pattern on the benzene ring will influence the chemical shifts and coupling patterns of the aromatic hydrogens.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the aldehyde group, the methoxy carbon, and the aromatic carbons. The carbon attached to the chlorine atom and the oxygen of the methoxy group will show characteristic shifts.

While some databases indicate the availability of NMR spectra for this compound, readily accessible and detailed spectral data with peak assignments is currently limited.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

C=O Stretch (Aldehyde): A strong absorption band is anticipated in the region of 1680-1700 cm⁻¹, characteristic of an aromatic aldehyde carbonyl group.

-

C-H Stretch (Aromatic): Peaks are expected above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic - Methoxy): Signals will likely appear in the 2850-2960 cm⁻¹ region.

-

C-O Stretch (Ether): A distinct band is expected in the range of 1200-1275 cm⁻¹ for the aryl-alkyl ether linkage.

-

C-Cl Stretch: A weaker absorption is anticipated in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, which aids in structural elucidation.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 170, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an M+2 peak at m/z 172 with an intensity of approximately one-third of the M⁺ peak is expected, which is characteristic of a monochlorinated compound.

-

Key Fragmentation Patterns: Fragmentation is likely to involve the loss of the formyl group (CHO), the methoxy group (OCH₃), or a chlorine atom.

Solubility Profile

The solubility of this compound is a critical parameter for its use in various reaction media. While quantitative data is scarce, a qualitative assessment based on its structure can be made:

-

Aqueous Solubility: Due to the presence of the polar aldehyde and ether functional groups, it is expected to have low solubility in water. The hydrophobic chlorinated aromatic ring will further limit its aqueous solubility.

-

Organic Solubility: It is anticipated to be soluble in a range of common organic solvents, including:

-

Chlorinated solvents (e.g., dichloromethane, chloroform)

-

Ethers (e.g., diethyl ether, tetrahydrofuran)

-

Aromatic hydrocarbons (e.g., toluene)

-

Polar aprotic solvents (e.g., acetone, ethyl acetate)

-

Alcohols (e.g., methanol, ethanol)

-

The choice of solvent for a reaction or purification will depend on the specific requirements of the procedure.

Experimental Methodologies for Physical Property Determination

To ensure the highest level of scientific integrity, the following standard experimental protocols are recommended for the in-house determination of the physical properties of this compound.

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_0" { label = "Material Acquisition and Preparation"; bgcolor="#FFFFFF"; style=filled; color=lightgrey; "Sample_Purity" [label="Verify Purity (e.g., HPLC, GC-MS)", fillcolor="#FBBC05"]; }

subgraph "cluster_1" { label = "Physical Property Determination"; bgcolor="#FFFFFF"; style=filled; color=lightgrey; "Melting_Point" [label="Melting Point Apparatus"]; "Boiling_Point" [label="Distillation under Reduced Pressure"]; "Density" [label="Pycnometry"]; "Solubility" [label="Gravimetric Analysis"]; }

subgraph "cluster_2" { label = "Spectroscopic Analysis"; bgcolor="#FFFFFF"; style=filled; color=lightgrey; "NMR" [label="NMR Spectroscopy (¹H, ¹³C)"]; "IR" [label="FTIR Spectroscopy"]; "MS" [label="Mass Spectrometry"]; }

"Sample_Purity" -> "Melting_Point" [label="Characterize"]; "Sample_Purity" -> "Boiling_Point" [label="Characterize"]; "Sample_Purity" -> "Density" [label="Characterize"]; "Sample_Purity" -> "Solubility" [label="Characterize"]; "Sample_Purity" -> "NMR" [label="Analyze"]; "Sample_Purity" -> "IR" [label="Analyze"]; "Sample_Purity" -> "MS" [label="Analyze"]; } "General Experimental Workflow for Physical Property Determination"

Melting Point Determination

The melting point is a crucial indicator of purity.

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.

Solubility Assessment

A systematic approach to determining solubility provides valuable data for process development.

-

Solvent Selection: A range of representative polar and non-polar solvents are chosen.

-

Procedure: A known mass of this compound is added incrementally to a fixed volume of the solvent at a constant temperature, with vigorous stirring, until saturation is reached.

-

Quantification: The amount of dissolved solute can be determined gravimetrically after solvent evaporation or by chromatographic techniques.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed.[1] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide provides a detailed overview of the known and anticipated physical properties of this compound. While there are gaps in the publicly available experimental data, this document establishes a reliable foundation of information and outlines the necessary experimental procedures for its comprehensive characterization. For professionals in drug development and chemical research, a thorough understanding of these properties is essential for the successful application of this versatile synthetic intermediate.

References

A Comprehensive Technical Guide to the Solubility of 2-Chloro-4-methoxybenzaldehyde in Organic Solvents

This in-depth technical guide provides a thorough examination of the solubility characteristics of 2-Chloro-4-methoxybenzaldehyde, a key intermediate in the pharmaceutical and fragrance industries. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers both theoretical insights and practical methodologies for researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide equips you with the foundational knowledge and experimental protocols necessary to determine its solubility in a range of organic solvents.

Introduction: The Significance of Solubility for this compound

This compound is a substituted aromatic aldehyde whose utility as a synthetic building block is fundamentally linked to its behavior in solution.[1] The efficiency of reactions involving this compound, the choice of appropriate crystallization solvents for purification, and the development of stable formulations all hinge on a precise understanding of its solubility. In drug discovery and development, for instance, the ability to dissolve a starting material like this compound in a suitable reaction medium is the first step in the synthesis of more complex active pharmaceutical ingredients.[1]

This guide will delve into the physicochemical properties of this compound that govern its solubility, predict its behavior in various organic solvent classes based on established chemical principles, and provide detailed, validated protocols for the experimental determination of its solubility.

Physicochemical Properties of this compound

A molecule's solubility is a direct consequence of its structural and electronic properties. The key physicochemical parameters for this compound are summarized in the table below.[2][3]

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₂ | PubChem[2] |

| Molecular Weight | 170.59 g/mol | PubChem[2], Sigma-Aldrich[3] |

| Appearance | Solid | Sigma-Aldrich[3] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 54439-75-7 | PubChem[2] |

The presence of a polar carbonyl group (C=O) and a methoxy group (-OCH₃) suggests the potential for dipole-dipole interactions with polar solvents. However, the aromatic benzene ring and the chloro-substituent introduce a significant degree of non-polar character, which will favor solubility in less polar organic solvents. The principle of "like dissolves like" is the guiding tenet for predicting the solubility of this compound.

Predicting Solubility: A Theoretical Framework

Based on its molecular structure, we can anticipate the solubility of this compound across a spectrum of common organic solvents. The interplay between the polar functional groups and the non-polar aromatic core will dictate its dissolution behavior.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in dipole-dipole interactions with the carbonyl and methoxy groups of this compound. While the compound cannot act as a hydrogen bond donor, the oxygen atoms can act as weak acceptors. Therefore, good to high solubility is expected in these solvents. For comparison, the related compound 2-methoxybenzaldehyde is soluble in ethanol.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): These solvents possess strong dipoles that can effectively solvate the polar regions of this compound. High solubility is anticipated in this class of solvents.

-

Moderately Polar Solvents (e.g., Dichloromethane, Diethyl Ether, Ethyl Acetate): These solvents offer a balance of polar and non-polar characteristics, making them excellent candidates for dissolving compounds like this compound, which has both polar and non-polar features. Good solubility is expected. For instance, the analogous 4-methoxybenzaldehyde is soluble in ether and chloroform.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The solubility in non-polar solvents is likely to be lower than in polar solvents. While the aromatic ring is non-polar, the influence of the polar aldehyde and methoxy groups will limit its miscibility with purely non-polar solvents. Moderate solubility may be observed, particularly in aromatic solvents like toluene due to pi-stacking interactions.

Experimental Determination of Solubility: Protocols and Methodologies

To obtain precise, quantitative solubility data, rigorous experimental methods are required. The following protocols are established, reliable, and can be readily implemented in a standard laboratory setting.

The Shake-Flask Method (Thermodynamic Solubility)

This is the gold-standard method for determining thermodynamic equilibrium solubility. It is based on saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Experimental Workflow:

Detailed Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.

-

Equilibration: Place the vials in a shaker bath or on a rotating wheel at a constant, controlled temperature. Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure that the dissolution has reached equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for several hours to permit the excess solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. It is critical to avoid disturbing the solid material. Immediately filter the aliquot through a chemically resistant syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) to remove any microscopic, undissolved particles.

-

Analysis: Dilute the filtered sample with a suitable solvent to a concentration that falls within the calibrated range of your analytical instrument. Quantify the concentration of this compound using a pre-calibrated UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.

Analytical Quantification

UV-Vis Spectroscopy: This technique is rapid and straightforward, provided that this compound has a distinct chromophore and the solvent is transparent in the same UV region.

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to identify the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

Quantify the Sample: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment at the λmax. Use the equation of the line from the calibration curve to calculate the concentration of this compound in the sample.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher specificity and is particularly useful when dealing with impure samples or complex solvent matrices.

-

Method Development: Develop an isocratic or gradient HPLC method that provides a sharp, well-resolved peak for this compound. A common choice would be a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.

-

Calibration: Inject a series of standard solutions of known concentrations and create a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the diluted, filtered sample and determine its peak area. Calculate the concentration using the calibration curve.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Organic Solvent | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 5.1 | 25 | Experimental Value | Calculated Value |

| Ethanol | 4.3 | 25 | Experimental Value | Calculated Value |

| Acetone | 5.1 | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 3.1 | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 4.4 | 25 | Experimental Value | Calculated Value |

| Toluene | 2.4 | 25 | Experimental Value | Calculated Value |

| Hexane | 0.1 | 25 | Experimental Value | Calculated Value |

This structured presentation of data will enable researchers to make informed decisions regarding solvent selection for their specific applications, from chemical synthesis to final product formulation.

Conclusion

While a comprehensive, publicly available database of the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary theoretical foundation and practical tools for its determination. By understanding its physicochemical properties and applying the robust experimental protocols outlined herein, researchers and drug development professionals can generate the precise solubility data required to optimize their synthetic and formulation processes. The principles and methodologies detailed in this guide are fundamental to the successful application of this compound as a valuable chemical intermediate.

References

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-methoxybenzaldehyde

This guide provides a comprehensive analysis of the spectroscopic data for 2-chloro-4-methoxybenzaldehyde, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document offers in-depth interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by data from analogous compounds. The protocols and analyses herein are structured to provide a self-validating framework for the spectroscopic identification and characterization of this compound.

Molecular Structure and Physicochemical Properties

This compound possesses a substituted benzene ring with a chloro group at the 2-position, a methoxy group at the 4-position, and an aldehyde functional group at the 1-position. Understanding this substitution pattern is crucial for interpreting its spectroscopic signatures.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₂ | PubChem[1][2] |

| Molecular Weight | 170.59 g/mol | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 54439-75-7 | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The predicted NMR data for this compound in deuterated chloroform (CDCl₃) is presented below. These predictions are based on established substituent effects and analysis of structurally similar compounds.[3][4]

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the methoxy protons, and the aromatic protons.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | 10.3 - 10.5 | Singlet | - | Aldehyde-H |

| 2 | 7.8 - 7.9 | Doublet | ~8.5 | H-6 |

| 3 | 7.0 - 7.1 | Doublet | ~2.5 | H-3 |

| 4 | 6.9 - 7.0 | Doublet of Doublets | ~8.5, ~2.5 | H-5 |

| 5 | 3.9 - 4.0 | Singlet | - | Methoxy-H |

Interpretation and Rationale:

-

Aldehyde Proton: The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group, hence its downfield chemical shift.

-

Aromatic Protons: The electron-donating methoxy group and the electron-withdrawing chloro and aldehyde groups influence the chemical shifts of the aromatic protons. H-6 is ortho to the aldehyde group and is expected to be the most downfield of the aromatic protons. H-3 is ortho to the chloro group and meta to the aldehyde, appearing as a doublet. H-5 is coupled to both H-6 and H-3, resulting in a doublet of doublets.

-

Methoxy Protons: The protons of the methoxy group are shielded and appear as a singlet in the upfield region.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | 188 - 190 | C=O (Aldehyde) |

| 2 | 162 - 164 | C-4 (C-OCH₃) |

| 3 | 135 - 137 | C-2 (C-Cl) |

| 4 | 132 - 134 | C-6 |

| 5 | 128 - 130 | C-1 |

| 6 | 115 - 117 | C-5 |

| 7 | 112 - 114 | C-3 |

| 8 | 55 - 57 | OCH₃ |

Interpretation and Rationale:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and appears at a very downfield chemical shift.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electronegative oxygen of the methoxy group (C-4) and the carbon attached to the chlorine (C-2) are expected to be downfield. The other aromatic carbons will have shifts determined by the combined electronic effects of the substituents.

-

Methoxy Carbon: The carbon of the methoxy group appears in the upfield region.

Experimental Protocol for NMR Spectroscopy

To acquire high-quality ¹H and ¹³C NMR spectra, the following protocol is recommended:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.[5]

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz

-

Pulse Sequence: zg30

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz

-

Pulse Sequence: zgpg30 (proton-decoupled)

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands.[6][7]

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850-2950 | Medium | C-H stretch (methoxy) |

| 2720-2820 | Medium, Sharp | C-H stretch (aldehyde) |

| 1680-1700 | Strong, Sharp | C=O stretch (aromatic aldehyde) |

| 1580-1600 | Medium-Strong | C=C stretch (aromatic ring) |

| 1250-1300 | Strong | C-O stretch (aryl ether) |

| 1020-1080 | Medium | C-O stretch (aryl ether) |

| 750-850 | Strong | C-Cl stretch |

Interpretation and Rationale:

-

Aldehyde Group: The presence of a strong, sharp peak around 1680-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of an aromatic aldehyde. The conjugation with the benzene ring lowers the stretching frequency compared to a saturated aldehyde.[6][7] The characteristic C-H stretch of the aldehyde proton is expected to appear as a medium-intensity band between 2720-2820 cm⁻¹.[6]

-

Aromatic Ring: The C=C stretching vibrations of the aromatic ring will be visible in the 1580-1600 cm⁻¹ region.

-

Methoxy Group: The strong C-O stretching vibrations of the aryl ether functionality are expected in the 1250-1300 cm⁻¹ and 1020-1080 cm⁻¹ regions.

-

Chloro Group: The C-Cl stretching vibration will likely be observed in the fingerprint region, typically between 750-850 cm⁻¹.

Experimental Protocol for IR Spectroscopy

A standard procedure for obtaining the IR spectrum is as follows:

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common technique.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 170. Due to the presence of the chlorine-37 isotope, an M+2 peak at m/z 172 with an intensity of approximately one-third of the M⁺ peak is expected.[8][9]

-

Major Fragments:

-

m/z 169: Loss of a hydrogen atom from the aldehyde group ([M-H]⁺).

-

m/z 141: Loss of the formyl radical (-CHO) ([M-CHO]⁺).

-

m/z 135: Loss of a chlorine atom ([M-Cl]⁺).

-

m/z 127: Loss of a methyl radical from the methoxy group followed by loss of CO.

-

m/z 112: Loss of a chlorine atom and a methyl radical.

-

m/z 77: Phenyl cation, although less likely due to the substituents.

-

Logical Fragmentation Pathways

The fragmentation of this compound under EI conditions is expected to follow logical pathways initiated by the ionization of the molecule.

Caption: Primary fragmentation pathways of this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

Utilize electron ionization (EI) with a standard energy of 70 eV.

-

-

Analysis:

-

Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.

-

-

Data Interpretation:

-

Identify the molecular ion peak and the characteristic M+2 isotopic peak for chlorine.

-

Analyze the fragmentation pattern to confirm the structure.

-

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing predicted ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the unequivocal identification and characterization of this compound. By understanding the principles behind the expected spectral features and following the outlined experimental protocols, researchers can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development activities.

References

- 1. This compound | C8H7ClO2 | CID 9361746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-4-methoxybenzaldehyde: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-methoxybenzaldehyde, a key aromatic aldehyde intermediate. While the precise historical record of its first synthesis is not prominently documented, this guide explores the most probable historical synthetic routes, leveraging the development of cornerstone formylation reactions in organic chemistry. We delve into detailed modern synthetic protocols, comparative analysis of methodologies, physicochemical properties, and spectroscopic characterization. Furthermore, this guide discusses the applications of this compound, particularly in the realm of medicinal chemistry, and concludes with essential safety and handling information.

Introduction and Physicochemical Properties